4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-
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Overview
Description
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- is a heterocyclic organic compound with the molecular formula C₁₂H₁₀BrNO₂S . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the bromomethyl group attached to the phenyl ring makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- typically involves the reaction of 4-bromomethylbenzaldehyde with thiazole-4-acetic acid under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or THF.
Major Products
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)thiazole: Similar structure but lacks the acetic acid moiety.
4-Thiazoleacetic acid: Similar structure but lacks the bromomethylphenyl group.
2-(4-Methylphenyl)thiazole: Similar structure but has a methyl group instead of a bromomethyl group.
Uniqueness
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- is unique due to the presence of both the thiazole ring and the bromomethylphenyl group, which confer distinct reactivity and biological activity .
Properties
CAS No. |
653568-74-2 |
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Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
2-[2-[4-(bromomethyl)phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10BrNO2S/c13-6-8-1-3-9(4-2-8)12-14-10(7-17-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
AKJHOWXATSHVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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